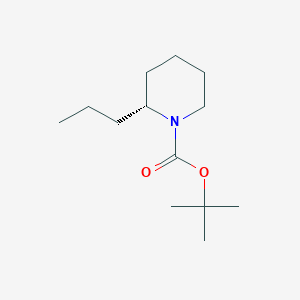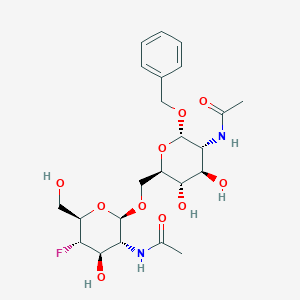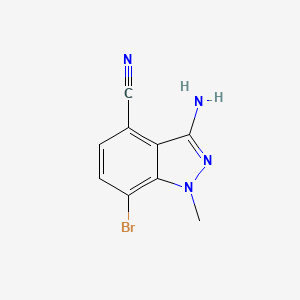![molecular formula C15H11NO B12840247 3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
3'-Acetyl[1,1'-biphenyl]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Acetyl[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has an acetyl group at the 3’ position and a carbonitrile group at the 4 position of the biphenyl structure. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acyl group into the aromatic ring using an acid chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:
Friedel-Crafts Acylation: Biphenyl is reacted with acetyl chloride in the presence of AlCl₃ to form 3’-Acetyl[1,1’-biphenyl].
Nitrile Introduction: The acetylated biphenyl is then subjected to a cyanation reaction to introduce the carbonitrile group at the 4 position.
Industrial Production Methods
Industrial production of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
3’-Acetyl[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 3’-Acetyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 3’-Acetyl[1,1’-biphenyl]-4-amine.
Substitution: Formation of halogenated derivatives of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile.
Aplicaciones Científicas De Investigación
3’-Acetyl[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and carbonitrile groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetylbiphenyl: Lacks the carbonitrile group, making it less versatile in certain chemical reactions.
3’-Acetyl[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, affecting its reactivity and solubility.
3’-Acetyl[1,1’-biphenyl]-4-amine: Contains an amine group, which can participate in different types of chemical reactions compared to the carbonitrile group.
Uniqueness
3’-Acetyl[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H11NO |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-(3-acetylphenyl)benzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11(17)14-3-2-4-15(9-14)13-7-5-12(10-16)6-8-13/h2-9H,1H3 |
Clave InChI |
ALJWWGUTTNGNAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)







![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)

